molecular formula C16H11N3S B13164391 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B13164391
M. Wt: 277.3 g/mol
InChI Key: PRBBCWVYYQKLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring fused with the quinoline moiety imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to its specific structural features, such as the phenyl group and the thiol moiety, which contribute to its distinct chemical and biological properties. Its ability to intercalate DNA and inhibit specific enzymes makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C16H11N3S

Molecular Weight

277.3 g/mol

IUPAC Name

5-phenyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione

InChI

InChI=1S/C16H11N3S/c20-16-18-17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19(15)16/h1-10H,(H,18,20)

InChI Key

PRBBCWVYYQKLHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NNC(=S)N3C4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.